Ethyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate is a useful research compound. Its molecular formula is C25H25NO8S and its molecular weight is 499.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells . The GIRK1/2 channel subtype is the most common within the brain .
Mode of Action
The compound acts as a GIRK1/2 activator . It interacts with these channels, leading to their activation . This activation results in changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels affects various physiological processes and potential targets for numerous indications . These include pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as a GIRK1/2 activator . It also exhibits improved metabolic stability over the prototypical urea-based compounds . This suggests that the compound has favorable ADME properties, which could impact its bioavailability .
Result of Action
The activation of GIRK1/2 channels by the compound leads to changes in cell excitability . This can have various effects at the molecular and cellular level, depending on the specific physiological process or indication being targeted .
Biologische Aktivität
Ethyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate is a complex organic compound with potential biological activities. This article summarizes the existing research on its biological properties, including anticancer activity and interaction with various biological targets.
Chemical Structure and Properties
The compound features a unique structure that combines a benzoate moiety with a tetrahydrothiophene ring and a chromeno[8,7-e][1,3]oxazine core. Its molecular formula can be represented as:
This structure is significant as it may influence the compound's interaction with biological systems and its pharmacological profile.
Anticancer Properties
Recent studies have explored the anticancer potential of compounds similar in structure to this compound. For instance, molecular docking studies have indicated that compounds with similar scaffolds exhibit inhibitory effects on key enzymes involved in cancer cell proliferation, such as EGFR tyrosine kinase .
In vitro studies have demonstrated that derivatives of tetrahydrothiophene compounds can induce apoptosis in cancer cell lines (e.g., HT29 and DU145), suggesting a potential mechanism for their anticancer activity .
The proposed mechanism involves the inhibition of specific signaling pathways that are crucial for cancer cell survival and proliferation. The interaction with EGFR has been particularly noted as a significant pathway through which these compounds exert their effects.
Case Studies
Case Study 1: Anticancer Activity Assessment
A study conducted on a related compound demonstrated significant cytotoxicity against human colon cancer cells (HT29). The MTT assay revealed an IC50 value comparable to established anticancer drugs. The study highlighted the importance of the tetrahydrothiophene moiety in enhancing the biological activity of these compounds.
Case Study 2: Molecular Docking Analysis
Molecular docking simulations were performed to understand the binding affinity of this compound with EGFR. The results indicated a strong binding affinity due to multiple hydrogen bonds formed between the compound and key residues in the active site of EGFR .
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
ethyl 4-[[9-(1,1-dioxothiolan-3-yl)-2-methyl-4-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]oxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO8S/c1-3-31-25(28)16-4-6-18(7-5-16)34-23-15(2)33-24-19(22(23)27)8-9-21-20(24)12-26(14-32-21)17-10-11-35(29,30)13-17/h4-9,17H,3,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXRHXDDYXFDDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC4=C3CN(CO4)C5CCS(=O)(=O)C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.